molecular formula C8H4Cl2N2 B1582901 2,4-Dichloro-1,5-naphthyridine CAS No. 28252-82-6

2,4-Dichloro-1,5-naphthyridine

Cat. No. B1582901
CAS RN: 28252-82-6
M. Wt: 199.03 g/mol
InChI Key: BXXUGCOGJVNBKY-UHFFFAOYSA-N
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Description

“2,4-Dichloro-1,5-naphthyridine” is a chemical compound with the CAS Number: 28252-82-6 . It has a molecular weight of 199.04 and its IUPAC name is 2,4-dichloro [1,5]naphthyridine . It is a solid substance .


Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives have been covered in various studies over the last 18 years . These heterocycles are significant in the field of medicinal chemistry due to their wide range of biological activities . The synthesis strategies related to 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-1,5-naphthyridine” is represented by the linear formula: C8H4Cl2N2 . The InChI Code for this compound is 1S/C8H4Cl2N2/c9-5-4-7 (10)12-6-2-1-3-11-8 (5)6/h1-4H .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes has been studied .


Physical And Chemical Properties Analysis

“2,4-Dichloro-1,5-naphthyridine” is a solid substance . It is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

1,5-Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . They are synthesized through various strategies and show reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . Alkyl halides, for example, react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .

Fused 1,5-Naphthyridines, a subclass of 1,5-Naphthyridines, also have versatile applications in synthetic organic chemistry and medicinal chemistry . They are synthesized using classical synthetic protocols such as Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder .

  • Medicinal Chemistry : 1,5-Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . For example, it was reported that pyronaridine I, a fused 1,5-naphthyridine, has high activity against Plasmodium falciparum and Plasmodium vivax .

  • Synthetic Organic Chemistry : Fused 1,5-Naphthyridines have versatile applications in synthetic organic chemistry . They are synthesized using classical synthetic protocols such as Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder .

  • Metal Complex Formation : 1,5-Naphthyridine acts as a ligand coordinating to Pd(II), in either Pd(en)(H2O)22 or Pd(en)Cl2 form, in aqueous solutions to produce the 2:1 and 1:1 complexes .

  • Pharmacological Activities : Specially, 1,6-naphthyridines are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Safety And Hazards

The safety information for “2,4-Dichloro-1,5-naphthyridine” includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2,4-dichloro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-5-4-7(10)12-6-2-1-3-11-8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXUGCOGJVNBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CC(=N2)Cl)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345878
Record name 2,4-Dichloro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-1,5-naphthyridine

CAS RN

28252-82-6
Record name 2,4-Dichloro-1,5-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28252-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-1,5-naphthyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-1,5-naphthyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
DJ Mccaustland, CC Cheng - Journal of Heterocyclic Chemistry, 1970 - Wiley Online Library
The synthesis of 7‐chloro‐4‐(4‐diethylamino‐1‐methylbutylamino)‐2‐methoxy‐1,5‐naphthyridine, a compound which incorporates the structure of both chloroquine (a schizontocidal …
Number of citations: 19 onlinelibrary.wiley.com
V Oakes, HN Rydon - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… In agreement with the results of approximate quantum-mechanical calculations, the 2-chlorine atom in 2 : 4-dichloro-1 : 5-naphthyridine is more reactive than the 4-chlorine atom …
Number of citations: 20 pubs.rsc.org
JF Pilot, EL Stogryn… - 1975 - apps.dtic.mil
In synthetic studies, the authors sought to expand upon the derivatives of 4-amino-1, 5-naphthyridine which are currently available in an effort to secure an optimal prophylactic …
Number of citations: 1 apps.dtic.mil
GB Barlin, W Tan - Australian journal of chemistry, 1984 - CSIRO Publishing
Several new N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines have been prepared from ethyl 3-aminopyridine-2-carboxylate. 2,4-Dichloro-1,5-naphthyridine with …
Number of citations: 11 www.publish.csiro.au
DJ Brown, JA Ellman, EC Taylor - 2007 - books.google.com
A volume in the Chemistry of Heterocyclic Compounds series, this book provides a summary of the chemistry of each of the six naphthyridine systems along with tables of known simple …
Number of citations: 9 books.google.com
S Zhu, Q Zhang, C Gudise, L Meng, L Wei… - Bioorganic & medicinal …, 2007 - Elsevier
Primaquine is the drug of choice for the radical cure of Plasmodium vivax malaria, but possesses serious side effects. In this study novel primaquine analogues were designed and …
Number of citations: 33 www.sciencedirect.com
V Oakes - 1957 - search.proquest.com
… It has already been shown that the action of ethanollc ammonia on 2:4-dichloro-1:5-naphthyridine gives only the mono-amino-derivative (CXXIX). A second method of preparation of …
Number of citations: 0 search.proquest.com
WL Tan - 1985 - search.proquest.com
A series of N 4-substituted 7-halogeno-l, 5-naphthyridin-4-amines have been prepared from 5-halogenopyridin-3-amines through 4-chloro-7-halogeno-l, 5-naphthyridines. Mono-and di-…
Number of citations: 2 search.proquest.com
ME Layton, JC Kern, TJ Hartingh… - Journal of Medicinal …, 2023 - ACS Publications
PDE10A is an important regulator of striatal signaling that, when inhibited, can normalize dysfunctional activity. Given the involvement of dysfunctional striatal activity with schizophrenia, …
Number of citations: 4 pubs.acs.org
C Jiravinyu - 1991 - openresearch-repository.anu.edu.au
A large number of heterocyclic compounds has been prepared and tested for antimalarial activity. Di-Mannich bases derived from 4-(7-trifluoromethyl-l, 5-naphthyridin-4-ylamino)-…

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